REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:8]#[C:9]C(C)(O)C)[CH:5]=[CH:6][CH:7]=1.C(=O)([O-])[O-].[K+].[K+].C1OCCOCCOCCOCCOCCOC1>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:8]#[CH:9])[CH:3]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
21.1 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)C#CC(C)(O)C
|
Name
|
|
Quantity
|
45 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
6.89 g
|
Type
|
reactant
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
Stir at 90° C. for 36 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Cool the reaction mixture to room temperature
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
wash with toluene
|
Type
|
CONCENTRATION
|
Details
|
Concentrate
|
Type
|
CUSTOM
|
Details
|
purify the residue by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 18:1 o 13:1 hexanes
|
Reaction Time |
36 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=CC=C1)C#C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.85 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 66.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |